molecular formula C12H12ClNO2 B8801651 1-Chloro-4-ethoxy-6-methoxyisoquinoline

1-Chloro-4-ethoxy-6-methoxyisoquinoline

Cat. No.: B8801651
M. Wt: 237.68 g/mol
InChI Key: XUSFLJOHOUJCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-4-ethoxy-6-methoxyisoquinoline is a halogenated isoquinoline derivative featuring a chlorine atom at the 1-position, an ethoxy group at the 4-position, and a methoxy group at the 6-position. Its molecular formula is C₁₂H₁₂ClNO₂, with a molecular weight of 249.68 g/mol.

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

1-chloro-4-ethoxy-6-methoxyisoquinoline

InChI

InChI=1S/C12H12ClNO2/c1-3-16-11-7-14-12(13)9-5-4-8(15-2)6-10(9)11/h4-7H,3H2,1-2H3

InChI Key

XUSFLJOHOUJCBP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(C2=C1C=C(C=C2)OC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-chloro-4-ethoxy-6-methoxyisoquinoline and related isoquinoline derivatives:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound 1-Cl, 4-OCH₂CH₃, 6-OCH₃ C₁₂H₁₂ClNO₂ High lipophilicity; potential kinase inhibitor Inferred
1-Chloro-6-methoxyisoquinoline (CAS 132997-77-4) 1-Cl, 6-OCH₃ C₁₀H₈ClNO Moderate solubility in ethanol; used in drug intermediates
1-Chloro-4-methoxyisoquinoline (CAS 3336-43-4) 1-Cl, 4-OCH₃ C₁₀H₈ClNO Key intermediate in synthesis; lower lipophilicity than ethoxy analog
1-Chloro-6,7-dimethoxyisoquinoline (CAS 168003-06-3) 1-Cl, 6-OCH₃, 7-OCH₃ C₁₁H₁₀ClNO₂ Enhanced electron density; potential antimicrobial activity
6,7-Dimethoxy-1-methylisoquinoline derivatives (e.g., 6d, 6e) Varied substituents (e.g., methyl, sulfonyl) C₁₂–₁₄H₁₅–₁₇NO₃–₄S Diverse biological activities (e.g., antitumor, enzyme inhibition)

Key Comparative Insights:

  • Electronic Properties: The methoxy group at the 6-position donates electron density to the aromatic system, stabilizing intermediates in electrophilic substitution reactions. This contrasts with 1-chloro-6,7-dimethoxyisoquinoline, where dual methoxy groups amplify electron density, favoring nucleophilic attack .
  • Biological Activity: While 6,7-dimethoxy-1-methylisoquinoline derivatives (e.g., 6d, 6e) exhibit antitumor and enzyme-inhibitory properties, the target compound’s ethoxy group may confer unique selectivity in kinase inhibition due to steric and electronic differences .

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